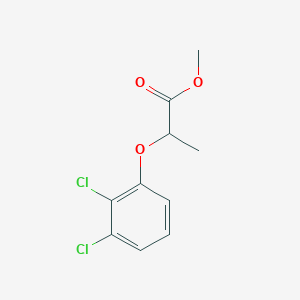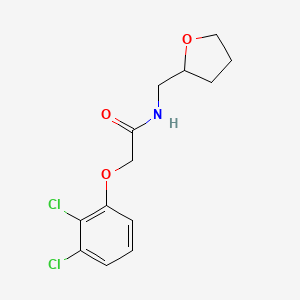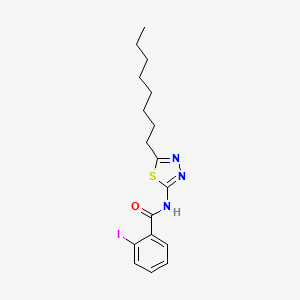![molecular formula C15H11ClN6 B4779570 1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4779570.png)
1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
説明
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, involves several key steps, such as the intermolecular aza-Wittig reaction and multi-component synthesis approaches. These methods provide efficient pathways to access a variety of pyrazolo[3,4-d]pyrimidine derivatives with diverse substitution patterns. For instance, Barsy and El-Rady (2006) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine and imidazo[1,2-b]pyrazole derivatives via the aza-Wittig reaction, showcasing the versatility of these synthetic methods in producing complex heterocyclic compounds (Barsy & El-Rady, 2006).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, is characterized by the presence of multiple nitrogen-containing rings, which contribute to their chemical properties and biological activity. Single-crystal X-ray analysis has been employed to confirm the structure of these compounds, providing insight into their molecular configurations and the interactions that govern their stability and reactivity. For example, Adib et al. (2008) described the structural confirmation of similar compounds through single-crystal X-ray analysis, highlighting the importance of structural characterization in understanding the properties of these molecules (Adib et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, reflecting their reactive nature and potential for further functionalization. These reactions include cyclocondensation, amination, and arylation, which enable the introduction of different substituents and the formation of novel compounds with enhanced properties. Li et al. (2003) reported the regioselective arylation of imidazo[1,2-a]pyrimidine, a reaction that exemplifies the chemical versatility of these compounds and their potential for the development of new chemical entities with desired properties (Li et al., 2003).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups. Studies focusing on the crystalline structure and hydration state have revealed insights into the factors affecting the physical properties of these compounds, underscoring the role of molecular interactions in determining their physical characteristics.
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry and other fields. The presence of nitrogen-containing rings and various substituents influences their chemical behavior, including their potential as ligands in coordination chemistry and their activity as bioactive molecules. The exploration of these properties through synthesis, characterization, and biological evaluation contributes to the understanding of their mechanism of action and potential therapeutic uses.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-imidazol-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-13-4-2-1-3-11(13)8-22-15-12(7-20-22)14(18-9-19-15)21-6-5-17-10-21/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVVBOMDJDGHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)
![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)
![dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
![ethyl 3,6-diamino-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4779536.png)


![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![2-chloro-N-{[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4779581.png)
![8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4779587.png)
![3-butoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4779590.png)

